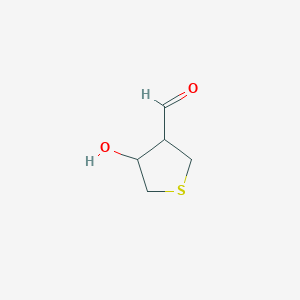
4-Hydroxythiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxythiolane-3-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a thiolane ring. The presence of both functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-Hydroxythiolane-3-carboxylic acid.
Reduction: 4-Hydroxythiolane-3-methanol.
Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.
Scientific Research Applications
4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxythiolane-3-carbaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amino groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxythiolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Hydroxythiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde: Derivatives with substituted hydroxyl groups.
Uniqueness
4-Hydroxythiolane-3-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
113772-17-1 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-hydroxythiolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2 |
InChI Key |
CLEKNVDYPODCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


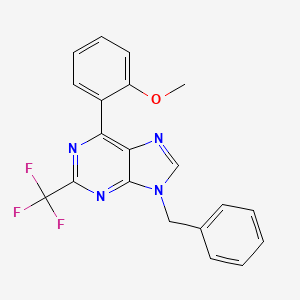
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
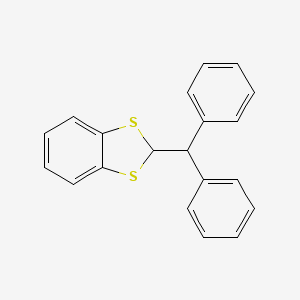
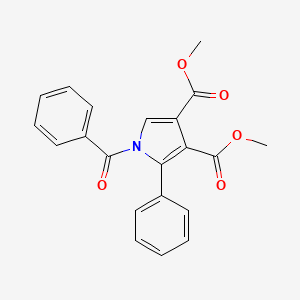
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
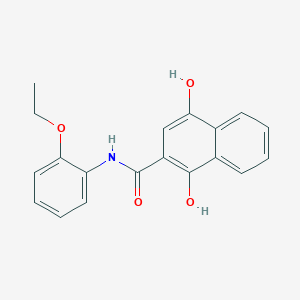
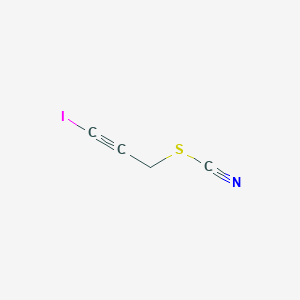
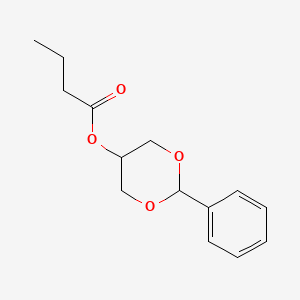
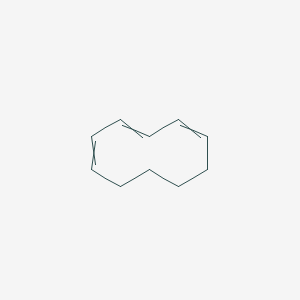
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
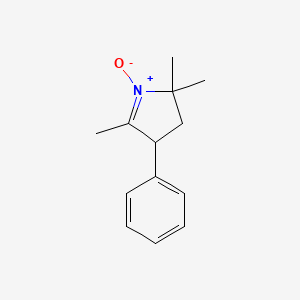
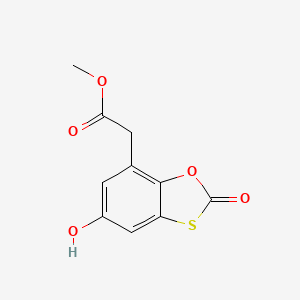
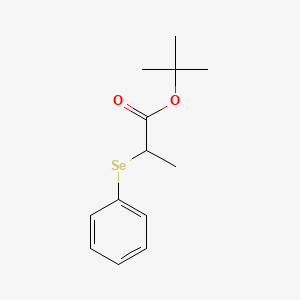
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
